molecular formula C9H13Br B3005986 9-Bromodispiro[3.0.35.14]nonane CAS No. 2490398-78-0

9-Bromodispiro[3.0.35.14]nonane

Cat. No.: B3005986
CAS No.: 2490398-78-0
M. Wt: 201.107
InChI Key: ZIISQLISPOBYDZ-UHFFFAOYSA-N
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Description

9-Bromodispiro[303514]nonane is a chemical compound with the molecular formula C9H13Br It is characterized by a unique structure featuring two spiro-connected cyclopropane rings and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromodispiro[3.0.35.14]nonane typically involves the bromination of dispiro[3.0.35.14]nonane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

9-Bromodispiro[3.0.35.14]nonane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are employed.

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the bromine atom.

    Reduction: The major product is dispiro[3.0.35.14]nonane.

    Oxidation: Products depend on the specific oxidizing agent and conditions used, potentially leading to the formation of ketones, alcohols, or carboxylic acids.

Scientific Research Applications

9-Bromodispiro[3.0.35.14]nonane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving the modification of biological molecules and the investigation of biochemical pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9-Bromodispiro[3.0.35.14]nonane involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or other transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dispiro[3.0.35.14]nonane: The parent compound without the bromine atom.

    9-Chlorodispiro[3.0.35.14]nonane: A similar compound with a chlorine atom instead of bromine.

    9-Iododispiro[3.0.35.14]nonane: A similar compound with an iodine atom instead of bromine.

Uniqueness

9-Bromodispiro[3.0.35.14]nonane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its analogs. The bromine atom’s size, electronegativity, and ability to participate in specific reactions make this compound valuable for various applications in research and industry.

Properties

IUPAC Name

9-bromodispiro[3.0.35.14]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Br/c10-7-8(3-1-4-8)9(7)5-2-6-9/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIISQLISPOBYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(C23CCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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